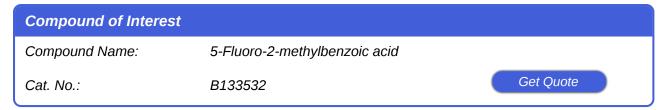


Spectroscopic Data of 5-Fluoro-2-methylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-methylbenzoic acid**, a key building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

• IUPAC Name: 5-Fluoro-2-methylbenzoic acid[1]

Molecular Formula: C₈H₇FO₂[1]

Molecular Weight: 154.14 g/mol [1]

CAS Number: 33184-16-6[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Fluoro-2-methylbenzoic** acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Note: The following NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as fully assigned experimental data was not available in the cited sources. Actual experimental values may vary based on solvent and other conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12-13	Broad Singlet	1H	-COOH
~7.8	Doublet of Doublets	1H	Aromatic H (H6)
~7.3	Triplet	1H	Aromatic H (H3)
~7.1	Doublet of Doublets	1H	Aromatic H (H4)
~2.5	Singlet	3H	-СНз

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment	
~170	C=O (Carboxylic Acid)	
~163 (d, ¹JCF)	C-F	
~140	C-CH₃	
~132	Aromatic CH	
~128	С-СООН	
~118 (d, ² JCF)	Aromatic CH	
~115 (d, ² JCF)	Aromatic CH	
~20	-CH₃	

Infrared (IR) Spectroscopy



Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch
~1150	Strong	C-F stretch

Mass Spectrometry (MS)

The mass spectrum of **5-Fluoro-2-methylbenzoic acid** obtained by electron ionization (EI) shows a distinct fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
154	Low	[M]+ (Molecular Ion)
136	High	[M - H ₂ O] ⁺
109	High	[M - COOH]+ or [C7H6F]+
108	Very High (Base Peak)	[M - H ₂ O - CO] ⁺ or [C ₇ H ₅ F] ⁺ [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.



Instrumentation: Bruker AC-300 NMR Spectrometer or equivalent.

Procedure:

Sample Preparation:

- Weigh 5-10 mg of 5-Fluoro-2-methylbenzoic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,
 dry 5 mm NMR tube.

Instrument Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Data Acquisition:

- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

 Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.



- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis using the TMS signal at 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory or equivalent.[1]

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of solid 5-Fluoro-2-methylbenzoic acid powder onto the center of the ATR crystal.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.



Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
- Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of 5-Fluoro-2-methylbenzoic acid in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation:
 - \circ Inject a small volume (typically 1 μ L) of the sample solution into the GC injection port.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.
- El Mass Spectrometry:
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum.
 - In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

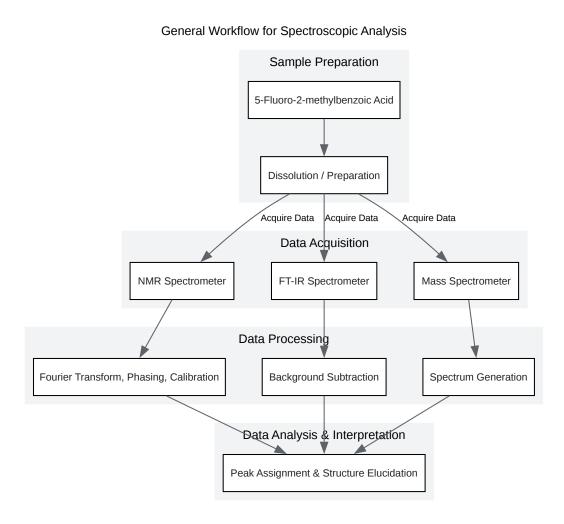


- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- · Mass Analysis and Detection:
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion ([M]+) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The most abundant peak is known as the base peak.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and its spectral data.

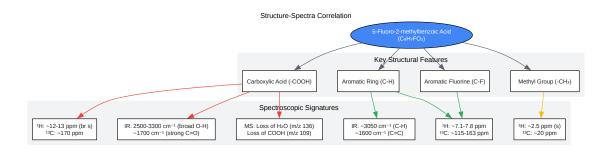




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Caption: Workflow of Spectroscopic Analysis.





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Caption: Correlation of structure to spectral data.

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